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Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-dioxane

Cat. No.: B027643

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,5-Dimethyl-1,3-
dioxane

This guide provides a comprehensive analysis of the spectroscopic data for 5,5-Dimethyl-1,3-
dioxane, a valuable building block in organic synthesis. Aimed at researchers, scientists, and
professionals in drug development, this document delves into the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural
elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

5,5-Dimethyl-1,3-dioxane possesses a six-membered ring containing two oxygen atoms and
is substituted with two methyl groups at the C5 position.[1] This symmetrical structure
significantly influences its spectroscopic signatures. The primary analytical techniques
discussed—NMR, IR, and MS—each provide unique and complementary information about the
molecule's atomic connectivity, functional groups, and overall structure.

Caption: Molecular Structure of 5,5-Dimethyl-1,3-dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. For 5,5-Dimethyl-1,3-dioxane, both *H and 13C NMR provide clear and interpretable
spectra.
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'H NMR Spectroscopy

Expertise & Experience: The symmetry of 5,5-Dimethyl-1,3-dioxane simplifies its *H NMR
spectrum. Due to the free rotation around the C-O bonds and the chair-like conformation of the
dioxane ring, we expect to see distinct signals for the methyl protons, the axial and equatorial
protons on C4 and C6, and the protons on C2.

Data Presentation:

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~0.7-1.2 Singlet 6H C(5)-(CHs)2
~3.5-3.7 Singlet or Multiplet 4H C(4)-Hz, C(6)-H2
~45-47 Singlet 2H C(2)-H2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2][3]

Trustworthiness: The integration values are key to a confident assignment. The 6H singlet
unequivocally corresponds to the two equivalent methyl groups. The 4H signal represents the
four equivalent methylene protons adjacent to the oxygen atoms, while the 2H signal is
characteristic of the methylene protons of the acetal group. The simplicity of the spectrum is a

direct reflection of the molecule's symmetry.

13C NMR Spectroscopy

Expertise & Experience: The 3C NMR spectrum is also simplified by the molecule's symmetry.
We anticipate four distinct signals corresponding to the four unique carbon environments.

Data Presentation:
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Chemical Shift (8) ppm Assighment
~21.8 C(5)-CHs
~30.2 C(5)

~70.9 C(4), C(6)
~94.0 C(2)

Note: These are typical chemical shift values and can be influenced by the solvent.[4][5]

Trustworthiness: The chemical shifts are highly indicative of the carbon types. The signal
around 22 ppm is typical for an aliphatic methyl carbon. The quaternary carbon at C5 appears
around 30 ppm. The carbons bonded to oxygen (C4 and C6) are deshielded and appear further
downfield at approximately 71 ppm. The acetal carbon (C2), being bonded to two oxygen
atoms, is the most deshielded and is found around 94 ppm. This predictable pattern provides a
reliable fingerprint for the 5,5-Dimethyl-1,3-dioxane structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a
molecule. In 5,5-Dimethyl-1,3-dioxane, the key functional groups are the C-O ether linkages
and the C-H bonds of the alkane framework.

Data Presentation:

Wavenumber (cm~?) Intensity Assignment
2950 - 2850 Strong C-H (stretch, sp?)
1395 - 1385 Medium C-H (bend, methyl)
1150 - 1050 Strong C-O (stretch, ether)

Note: The exact peak positions and intensities can vary based on the sampling method (e.g.,
thin film, KBr pellet).[1]
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Trustworthiness: The strong absorption bands in the 2950-2850 cm~1 region are characteristic
of sp3 C-H stretching vibrations. The presence of a strong band in the 1150-1050 cm~1 region
is a clear indication of the C-O stretching of the ether groups within the dioxane ring.[6] The
absence of significant peaks in other regions (e.g., no O-H stretch around 3300 cm~t or C=0
stretch around 1700 cm~1) confirms the purity of the compound and the absence of common
starting materials or byproducts.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight
and fragmentation pattern of a molecule. For 5,5-Dimethyl-1,3-dioxane, electron ionization
(El) is a common technique that leads to predictable fragmentation pathways. The molecular
ion peak (M*) is expected at an m/z of 116, corresponding to the molecular weight of CeH120x.

[7]8]

Data Presentation:

miz Proposed Fragment
116 [M]* (Molecular lon)

115 [M-H]*

101 [M-CHs]*

86 [M-2CHs]* or [M-CH20]*
56 [CaHs]*

Trustworthiness: The fragmentation pattern is a logical consequence of the molecule's
structure. The loss of a hydrogen radical to form the [M-H]* ion at m/z 115 is a common
fragmentation.[9] The loss of a methyl group ([M-CHs]*) results in a peak at m/z 101. A
significant peak at m/z 56 is also observed, which can be attributed to the stable isobutylene
cation formed after ring cleavage.[9]
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Caption: Proposed Fragmentation Pathway of 5,5-Dimethyl-1,3-dioxane in EI-MS

Experimental Protocols

Authoritative Grounding & Comprehensive References: The data presented in this guide are
consistent with standard analytical procedures.

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 300 MHz or higher
field spectrometer.[2] Samples are dissolved in a deuterated solvent, such as chloroform-d
(CDCIs) or acetone-ds, with tetramethylsilane (TMS) used as an internal standard.

» IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared
(FTIR) spectrometer.[1] The sample can be analyzed as a neat liquid between salt plates
(NaCl or KBr) or as a thin film.

o Mass Spectrometry: Mass spectra are generally acquired using a gas chromatograph
coupled to a mass spectrometer (GC-MS) with electron ionization (El) at 70 eV.[10]

Conclusion

The spectroscopic data for 5,5-Dimethyl-1,3-dioxane are highly characteristic and provide a
robust means of confirming its structure and purity. The symmetry of the molecule is a
dominant feature in its NMR spectra, leading to a limited number of well-resolved signals. The
IR spectrum clearly indicates the presence of ether linkages and alkane C-H bonds. Mass
spectrometry reveals a predictable fragmentation pattern, further corroborating the molecular
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structure. This comprehensive spectroscopic profile serves as an essential reference for
scientists working with this versatile chemical compound.

References
PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology

Information.

e NIST. (n.d.). 5,5-Dimethyl-1,3-dioxane. NIST Chemistry WebBook.

e PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane. National Center for Biotechnology Information.

e PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxan-2-one. National Center for Biotechnology
Information.

e ResearchGate. (n.d.). Bar graph of 5,5-dimethyl-1,3-dioxane.

e NIST. (n.d.). 5,5-Dimethyl-1,3-dioxane. NIST Chemistry WebBook.

e NIST. (n.d.). 5,5-Dimethyl-1,3-dioxane. NIST Chemistry WebBook.

e PubChemlLite. (n.d.). 5,5-dimethyl-1,3-dioxane (C6H1202).

e SpectraBase. (n.d.). 5,5-dimethyl-m-dioxane - Optional[13C NMR] - Chemical Shifts.

e NIST. (n.d.). 1,3-Dioxane, 2,4-diisopropyl-5,5-dimethyl-. NIST Chemistry WebBook.

e Cheméo. (n.d.). Chemical Properties of 5,5-Dimethyl-1,3-dioxane (CAS 872-98-0).

e SpectraBase. (n.d.). 1,3-Dioxane, 5,5-dimethyl-2-(tetrahydro-2-methoxy-2H-pyran-4-yl)- -
Optional[FTIR] - Spectrum.

o Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory
Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic
Chemist.

e Journal of the American Chemical Society. (1965). Conformational analysis. XVI. 1,3-
Dioxanes.

e Russian Journal of Organic Chemistry. (2019). Conformational Analysis of 5-Ethyl-5-
hydroxymethyl-2,2-dimethyl-1,3-dioxane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dioxane]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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